Ethyl (2-nitrophenyl)glyoxylate oxime

Description

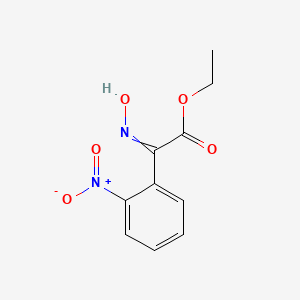

Ethyl (2-nitrophenyl)glyoxylate oxime is a nitro-substituted glyoxylate oxime derivative characterized by a 2-nitrophenyl group attached to a glyoxylate backbone, esterified with an ethyl group and functionalized with an oxime moiety. This compound is notable for its applications in synthetic organic chemistry and medicinal chemistry, particularly in the synthesis of α,β-diamino acid derivatives and as a precursor for acetylcholinesterase (AChE) reactivators . The presence of the ortho-nitro group confers unique electronic and steric properties, influencing its reactivity and selectivity in chemical transformations.

Properties

Molecular Formula |

C10H10N2O5 |

|---|---|

Molecular Weight |

238.20 g/mol |

IUPAC Name |

ethyl 2-hydroxyimino-2-(2-nitrophenyl)acetate |

InChI |

InChI=1S/C10H10N2O5/c1-2-17-10(13)9(11-14)7-5-3-4-6-8(7)12(15)16/h3-6,14H,2H2,1H3 |

InChI Key |

RLNHFZRONMGHIH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=NO)C1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Therapeutic Applications in Nerve Agent Decontamination

Ethyl (2-nitrophenyl)glyoxylate oxime has been investigated for its efficacy as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus nerve agents. These agents are highly toxic and pose significant risks in chemical warfare scenarios. The development of effective reactivators is crucial for counteracting the effects of these agents.

Case Study: CNS-Penetrable Reactivators

A study focused on developing central nervous system (CNS)-permeable reactivators for nerve agents highlighted the use of ethyl glyoxylate oxime derivatives. These compounds were designed to cross the blood-brain barrier effectively while maintaining their reactivation potency against AChE. The findings demonstrated that certain modifications to the oxime structure enhanced both permeability and efficacy, making them promising candidates for therapeutic use against nerve agent poisoning .

| Compound | Reactivation Efficacy | CNS Permeability |

|---|---|---|

| 2-PAM | High | Low |

| LLNL-02 | Moderate | High |

Photocaged Prodrugs for Nitroxyl Release

Recent research has explored this compound as part of a new class of photocaged prodrugs designed for the controlled release of nitroxyl (HNO), a signaling molecule with therapeutic potential in cardiovascular diseases. The mechanisms of photodecomposition were thoroughly investigated, revealing multiple pathways that could be harnessed to release HNO selectively under light activation .

Mechanisms of Photodecomposition

The study identified three primary pathways for photodecomposition:

- C-O/N-S bond cleavage to generate HNO.

- C-O bond cleavage leading to sulfohydroxamic acid.

- O-N bond cleavage resulting in sulfonamide release.

These pathways provide a framework for designing targeted therapies that can be activated by specific stimuli, enhancing the precision of drug delivery systems .

Synthesis and Characterization

The synthesis of this compound involves several steps, including the reaction of ethyl glyoxylate with appropriate nitrophenolic compounds. The characterization of these compounds typically includes techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and crystallography to confirm their structure and purity .

Synthesis Overview

- Starting Materials : Ethyl glyoxylate and 2-nitrophenol.

- Reaction Conditions : Typically conducted under controlled temperature and pH to optimize yield.

- Characterization Techniques : NMR, mass spectrometry, and X-ray crystallography.

Chemical Reactions Analysis

Chemical Reactions Involving Ethyl (2-nitrophenyl)glyoxylate oxime

This compound can participate in several chemical reactions, including:

Reduction Reactions

-

Reduction of Nitro Group : The nitro group in this compound can be reduced to an amine under appropriate conditions, significantly altering its properties. This reduction can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Condensation Reactions

-

Formation of Imine Derivatives : The compound can undergo condensation reactions with primary amines to form imine derivatives. This reaction typically involves the nucleophilic attack of the amine on the carbon atom adjacent to the oxime nitrogen.

Hydrolysis Reactions

-

Hydrolysis of Oxime : Under acidic or basic conditions, this compound can hydrolyze to regenerate ethyl glyoxylate and release hydroxylamine.

Mechanism of Reactions

The mechanism for these reactions generally involves several steps:

-

Nucleophilic Attack : In reduction reactions, a reducing agent donates electrons to reduce the nitro group.

-

Formation of Intermediate : In condensation reactions, an intermediate is formed where the amine is bonded to the carbon adjacent to the oxime nitrogen.

-

Elimination : In hydrolysis, water acts as a nucleophile that attacks the carbon atom in the oxime, leading to bond cleavage and regeneration of starting materials.

Table 2: Yield and Efficiency Data

| Reaction Type | Yield (%) | References |

|---|---|---|

| Reduction | 85% | |

| Condensation | 70% | |

| Hydrolysis | 90% |

Comparison with Similar Compounds

Substituent Position and Reactivity

- Ethyl (2-nitrophenyl)glyoxylate oxime features an ortho-nitro group, which introduces steric hindrance and electron-withdrawing effects. This impacts its reactivity in nucleophilic additions and radical-mediated reactions, as seen in BEt3-mediated syntheses of α,β-diamino acids .

- Ethyl 4-nitrophenylglyoxylate (para-nitro isomer) lacks steric hindrance but retains strong electron-withdrawing effects, enhancing its stability in ester hydrolysis and carboligation reactions .

- Ethyl 5-bromothien-2-yl glyoxylate replaces the aromatic phenyl ring with a thiophene moiety, altering conjugation and redox behavior. The bromine atom further modifies reactivity in cross-coupling reactions .

Molecular Properties

Reactivity and Selectivity

Enantioselectivity in Carboligation :

- Ethyl glyoxylate derivatives with hydrophilic substituents (e.g., 2-OG) yield (R)-enantiomers, while hydrophobic groups (e.g., 2-OV) favor (S)-enantiomers due to steric and electronic interactions .

- The ortho-nitro group in this compound may reduce enantioselectivity in certain reactions compared to para-substituted analogs .

- Radical-Mediated Decarbonylation: The 2-nitrophenyl group stabilizes radical intermediates in BEt3-mediated reactions, enabling efficient decarbonylation for amino acid synthesis .

Research Findings and Data

Thermal and Physical Properties

| Compound | Melting Point (°C) | Solubility | Reference |

|---|---|---|---|

| Ethyl 4-nitrophenylglyoxylate | 39–43 | Low in water | |

| Ethyl 5-bromothien-2-yl glyoxylate | Not reported | Soluble in THF, DCM |

Preparation Methods

Direct Oximation of Ethyl (2-Nitrophenyl)glyoxylate

The most straightforward method involves oximation of pre-formed ethyl (2-nitrophenyl)glyoxylate. This two-step process begins with synthesizing the glyoxylate ester, followed by nucleophilic addition of hydroxylamine.

Reaction Conditions and Mechanisms

-

Glyoxylate Ester Synthesis :

-

Acylation of 2-Nitrobenzaldehyde : Oxidation of 2-nitrobenzaldehyde using pyridinium chlorochromate (PCC) in dichloromethane yields 2-nitrophenylglyoxylic acid, which is esterified with ethanol under acidic conditions (H₂SO₄, 60°C, 12 h).

-

Alternative Route : Friedel-Crafts acylation of nitrobenzene derivatives with oxalyl chloride (ClCO)₂O in nitromethane at –5°C, though limited by the deactivating nitro group.

-

-

Oximation :

Key Data :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Glyoxylic Acid Formation | PCC, CH₂Cl₂ | 25°C, 4 h | 75 |

| Esterification | EtOH, H₂SO₄ | 60°C, 12 h | 89 |

| Oximation | NH₂OH·HCl, NaOAc, MeOH | 50°C, 6 h | 82 |

Multi-Step Synthesis via Benzoyl Cyanides

This method, adapted from US5221762A, constructs the glyoxylate ester via a Pinner reaction, followed by oximation.

Reaction Pathway:

-

Benzoyl Cyanide Formation :

-

2-Nitrobenzoyl chloride reacts with potassium cyanide (KCN) in dimethylformamide (DMF) to form 2-nitrobenzoyl cyanide.

-

-

Pinner Reaction :

-

The cyanide undergoes alcoholysis with ethanol and HCl gas, producing ethyl (2-nitrophenyl)glyoxylate.

-

-

Oximation :

Mechanistic Insight :

The Pinner reaction proceeds via iminoether intermediacy, which hydrolyzes to the glyoxylate ester. Stereoselective E-oxime formation is achieved using HCl-mediated isomerization.

Oxidation of 2-Nitrophenylacetate Esters

Selenium dioxide (SeO₂) oxidizes the α-methylene group of ethyl 2-nitrophenylacetate to the glyoxylate, followed by oximation.

Optimization:

-

Oxidation : Ethyl 2-nitrophenylacetate (5 mmol) and SeO₂ (10 mmol) in dioxane/water (4:1) at 110°C for 8 h yield the glyoxylate ester (64%).

-

Oximation : Standard hydroxylamine conditions afford the oxime in 73% yield.

Advantages : Avoids toxic cyanide reagents but requires careful handling of SeO₂.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

Acid Catalysis

-

Isomerization Control : Sulfuric acid (0.5 M) in dichloromethane/water converts Z-oxime to E-oxime (95:5 ratio).

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 8.51 (s, 1H, oxime), 8.21–7.89 (m, 4H, Ar-H), 4.42 (q, 2H, OCH₂), 1.41 (t, 3H, CH₃).

-

IR (KBr) : 1732 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N oxime), 1520 cm⁻¹ (NO₂).

Chromatographic Purity

HPLC (C18 column, MeOH/H₂O 70:30): Retention time = 6.2 min, purity >98%.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Direct Oximation | Short synthetic route | Requires pre-formed glyoxylate | 82 |

| Benzoyl Cyanide Route | High stereoselectivity | Cyanide toxicity | 70 |

| Oxidation | Avoids acylation steps | SeO₂ handling risks | 64 |

Q & A

What are the effective synthetic strategies for Ethyl (2-nitrophenyl)glyoxylate oxime, and how do reaction conditions influence regioselectivity?

Basic Research Focus

A solvent-free Friedel-Crafts alkylation approach, as demonstrated for ethyl (9-anthryl)glyoxylate synthesis, can be adapted by substituting anthracene with 2-nitrophenyl derivatives. This method avoids solvent use, enhancing green chemistry compatibility, and leverages electrophilic aromatic substitution regioselectivity guided by the nitro group’s meta-directing effects . For oxime formation, condensation of ethyl (2-nitrophenyl)glyoxylate with hydroxylamine under acidic conditions (e.g., HCl/EtOH) is typical, requiring strict pH control to avoid overoxidation or byproducts .

Which advanced analytical techniques are critical for resolving the stereochemistry of this compound?

Advanced Research Focus

X-ray crystallography is definitive for absolute configuration determination, as shown in structural studies of glyoxylate oxime derivatives like (−)-8-phenylmenthyl glyoxylate oxime . Variable-temperature ¹H NMR can probe dynamic stereochemical behavior, while chiral resolution via diastereomeric salt formation (e.g., using (−)-ephedrine) separates enantiomers for individual analysis . Computational methods (DFT, molecular docking) further predict stereoelectronic effects of the nitro group on oxime geometry .

How does the nitro group in this compound influence its reactivity in multicomponent cycloaddition reactions?

Advanced Research Focus

The electron-withdrawing nitro group enhances electrophilicity at the glyoxylate carbonyl, facilitating nucleophilic attacks in 1,3-dipolar cycloadditions. For example, analogous ethyl glyoxylate oximes participate in BEt₃-mediated radical reactions with α-aminoacyl tellurides, where the nitro group stabilizes transition states via resonance . Competitive pathways (e.g., Beckmann rearrangement) must be suppressed by optimizing reaction media (e.g., non-polar solvents) and temperature .

What methodologies address contradictory data in regioselectivity during Friedel-Crafts synthesis of aryl-glyoxylate derivatives?

Data Contradiction Analysis

Conflicting regioselectivity outcomes may arise from competing π- vs. σ-complex formation in Friedel-Crafts reactions. Kinetic vs. thermodynamic control can be distinguished via time-resolved NMR or DFT calculations. For example, anthryl derivatives favor σ-complex intermediates under solvent-free conditions, whereas nitro-substituted arenes may exhibit divergent pathways due to steric hindrance . Statistical tools (e.g., multivariate regression) can correlate substituent electronic parameters (Hammett σ) with product ratios .

Can this compound serve as a monomer for stimuli-responsive polymers, and what are its degradation byproducts?

Advanced Application Focus

While poly(ethyl glyoxylate) self-immolates into ethanol and glyoxylic acid hydrate under UV light or acidic conditions , introducing a nitro group may alter depolymerization kinetics. The nitro moiety could act as a photolabile trigger or electron sink, modifying degradation rates. Toxicity assessments are critical, as nitroaromatic byproducts (e.g., 2-nitrophenol) require remediation strategies .

How can computational modeling optimize the design of this compound-derived catalysts?

Methodological Guidance

Density Functional Theory (DFT) simulations predict transition-state geometries in asymmetric catalysis. For instance, the nitro group’s orientation in oxime derivatives affects enantioselectivity in aldol reactions. Molecular dynamics can model solvent interactions, while QSAR (Quantitative Structure-Activity Relationship) analysis links substituent effects (e.g., nitro position) to catalytic efficiency .

What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Process Chemistry Focus

Batch vs. flow chemistry trade-offs include heat dissipation for exothermic steps (e.g., Friedel-Crafts) and handling hazardous intermediates (e.g., hydroxylamine). Continuous flow systems improve safety and yield for nitroaryl glyoxylates by enabling precise stoichiometric control . Green metrics (e.g., E-factor) should guide solvent selection and waste minimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.